molecular formula C9H18N2O3 B2503411 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine CAS No. 148214-90-8; 190792-74-6; 190792-74-6

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine

Cat. No.: B2503411
CAS No.: 148214-90-8; 190792-74-6; 190792-74-6
M. Wt: 202.254
InChI Key: MOZOQDNRVPHFOO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. The compound is characterized by its pyrrolidine ring, which is substituted with an amino group and a hydroxyl group at the 3 and 4 positions, respectively. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced at the 3 and 4 positions through selective functionalization reactions.

    Protection of the Amino Group: The Boc protecting group is introduced to the amino group to enhance the stability of the compound.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and minimize side reactions .

Chemical Reactions Analysis

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is primarily determined by its functional groups and stereochemistry. The amino and hydroxyl groups can form hydrogen bonds and interact with biological targets, influencing enzyme activity and receptor binding. The Boc protecting group enhances the compound’s stability, allowing it to be used in various biochemical assays and synthetic processes .

Comparison with Similar Compounds

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine can be compared with other similar compounds, such as:

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